Recent research suggests WC can mimic the behavior of noble metal catalysts in reactions such as:
Research is actively exploring the potential of tungsten carbide nanoparticles (WC NPs) for various applications. WC NPs offer a larger surface area compared to bulk WC, which can enhance their catalytic activity. Current research areas include:
Tungsten carbide research is a rapidly evolving field with the potential to revolutionize catalysis. Here are some exciting future directions:
Tungsten carbide is a chemical compound composed of tungsten and carbon, represented by the formula . It is characterized by its extreme hardness and high melting point, making it one of the hardest known materials. Tungsten carbide exhibits a metallic luster and is often used in various industrial applications due to its wear resistance and durability. The compound can exist in different phases, primarily as tungsten carbide and tungsten semicarbide , each with unique properties and applications .
While generally safe when handled appropriately, tungsten carbide does present some safety concerns:
Tungsten carbide has a wide range of applications due to its hardness and durability:
Tungsten carbide can be synthesized through several methods:
Research has focused on the interactions of tungsten carbide with various substances:
Tungsten carbide shares similarities with several other compounds but stands out due to its unique properties:
Compound | Formula | Hardness (HV) | Notable Features |
---|---|---|---|
Tungsten Carbide | WC | 2800–3500 | Extremely hard; used in cutting tools |
Tungsten Semicarbide | W₂C | ~2400 | Less hard than WC; often found in coatings |
Titanium Carbide | TiC | ~2800 | Used in tool coatings; lower thermal stability |
Zirconium Carbide | ZrC | ~2100 | High melting point; used in refractory applications |
Silicon Carbide | SiC | ~2500 | Known for high thermal conductivity; semiconductor applications |
Tungsten carbide's exceptional hardness, resistance to wear, and ability to withstand high temperatures set it apart from these similar compounds, making it invaluable in industrial applications
Tungsten carbide is an inorganic chemical compound with the molecular formula WC, consisting of equal parts tungsten and carbon atoms [1] [2] [3]. The compound represents a carbide containing tungsten bonded to carbon through strong covalent bonds, forming one of the most important and widely used carbides of tungsten [1] [7]. The molecular weight of tungsten carbide is 195.85 grams per mole [3] [16]. The compound exhibits a hexagonal crystal structure classified as hP2 with space group P6m2, Number 187 [9] [14] [26]. The hexagonal form can be visualized as consisting of a simple hexagonal lattice of metal atoms in layers lying directly over one another, with carbon atoms filling half the interstices, giving both tungsten and carbon a regular trigonal prismatic coordination [14]. The lattice parameters are precisely defined with a-axis measuring 0.2906 nanometers and c-axis measuring 0.2864 nanometers [26]. Tungsten carbide demonstrates practically stoichiometric composition with an extremely narrow homogeneity range [26]. The carbon content combined in the structure accounts for approximately 6.13 percent by weight [9]. This stoichiometric nature contributes significantly to the compound's exceptional stability and consistent properties across different samples. In its most basic form, tungsten carbide appears as a fine gray powder, though it can be pressed and formed into various shapes through sintering processes [1] [2]. The compound exhibits a gray to black lustrous solid appearance with metallic luster characteristics [3] [6] [18]. When processed into solid forms, tungsten carbide displays a distinctive steel-gray to tin-white metallic appearance with a bluish tinge [16]. The density of tungsten carbide is exceptionally high, measuring 15.7 grams per cubic centimeter when determined through direct measurement [26]. X-ray crystallographic analysis reveals a slightly higher theoretical density of 15.77 grams per cubic centimeter [26]. Various sources report specific gravity values ranging from 15.6 to 15.63, confirming the material's remarkable density [3] [16]. This high density places tungsten carbide among the densest engineering materials, being approximately twice as dense as steel and nearly equivalent to the density of gold [1] [8]. The material's density contributes significantly to its mechanical properties and performance characteristics. The dense crystal structure results from the efficient packing of tungsten and carbon atoms in the hexagonal lattice arrangement [26]. This density characteristic makes tungsten carbide particularly suitable for applications requiring high strength-to-weight ratios and superior wear resistance. Tungsten carbide exhibits exceptionally high thermal stability with a melting point of 2,870 degrees Celsius, equivalent to 5,200 degrees Fahrenheit [3] [5] [6] [16]. This extraordinarily high melting point places tungsten carbide among the most thermally stable compounds known to materials science [5]. The material maintains its structural integrity and properties even at temperatures approaching its melting point, making it invaluable for high-temperature applications. The boiling point of tungsten carbide reaches 6,000 degrees Celsius, corresponding to 10,830 degrees Fahrenheit [3] [5] [6] [16]. This extreme boiling point reflects the strong covalent bonding between tungsten and carbon atoms within the crystal structure [6]. The significant difference between melting and boiling points indicates the material's thermal stability across a wide temperature range. These thermal properties enable tungsten carbide to maintain mechanical properties and chemical stability in environments where other materials would undergo thermal degradation or phase transformations [5]. The material exhibits no phase changes during heating and cooling cycles, retaining its stability indefinitely even under extreme thermal cycling conditions [16]. The thermal conductivity ranges from 84 to 110 watts per meter-kelvin, facilitating efficient heat transfer while maintaining structural integrity [5] [11] [17]. The coefficient of thermal expansion for tungsten carbide measures 5.4 to 5.5 micrometers per meter-kelvin, indicating relatively low thermal expansion compared to many metals [5] [17]. This characteristic contributes to dimensional stability in high-temperature applications and reduces thermal stress during temperature fluctuations. Tungsten carbide demonstrates exceptional chemical stability under normal atmospheric conditions, exhibiting remarkable resistance to chemical degradation and maintaining its structural integrity when exposed to various environmental factors [9] [10] [11]. At room temperature, the compound does not oxidize in air and shows extraordinary resistance to most chemical agents [9] [10] [15]. This chemical inertness stems from the strong covalent bonding between tungsten and carbon atoms, which prevents easy reaction with external chemical species. The material exhibits high resistance to most acids, bases, and organic solvents at room temperature, particularly demonstrating stability in neutral and weak acidic conditions [11]. Tungsten carbide does not readily form solid solutions with various elements, maintaining stable characteristics even in severe chemical environments [9]. This chemical stability makes the compound particularly valuable in applications involving exposure to corrosive substances or chemically aggressive environments. However, tungsten carbide does exhibit specific reactivity patterns under certain conditions. The compound shows limited reactivity with strong mineral acids, though it maintains resistance to hydrochloric acid and sulfuric acid under normal conditions [9] [11] [18]. The material's chemical stability decreases when exposed to extremely concentrated acids or bases at elevated temperatures, though it remains more resistant than most other materials under such conditions [11]. When exposed to hydrogen peroxide solutions, finely ground tungsten carbide powder demonstrates increased reactivity, readily reacting in aqueous hydrogen peroxide solutions [6] [13]. This reaction mechanism plays a crucial role in certain dissolution processes used for analytical purposes. The oxidation behavior of tungsten carbide follows a well-defined temperature-dependent pattern, with distinct phases of oxidation occurring at different temperature ranges [9] [11] [22]. At temperatures below 300 degrees Celsius, tungsten carbide exhibits exceptional oxidation resistance, showing no measurable oxidation in air under normal atmospheric conditions [9] [11] [22]. This remarkable oxidation resistance at moderate temperatures contributes significantly to the material's durability in many industrial applications. Oxidation onset begins at approximately 300 degrees Celsius, though the rate remains relatively slow at this temperature [9] [11] [22]. As temperature increases, the oxidation rate accelerates significantly, with rapid oxidation occurring at temperatures above 700 degrees Celsius [9] [22]. The primary oxidation product formed is tungsten trioxide, with the chemical formula WO₃ [9] [11] [22]. This oxide formation follows the reaction pathway where tungsten carbide reacts with atmospheric oxygen to produce tungsten trioxide and carbon dioxide. Research indicates that the oxidation process involves multiple stages as temperature increases [22]. At temperatures up to 600 degrees Celsius, extremely weak oxidation occurs primarily affecting any metallic components present [22]. Above 600 degrees Celsius, more substantial oxidation begins, accelerating significantly above 700 degrees Celsius with formation of various tungsten oxides including tungsten dioxide and tungsten trioxide [22]. The oxidation kinetics follow different mathematical models depending on temperature range, with linear oxidation kinetics observed up to 650 degrees Celsius and quasi-parabolic kinetics above 800 degrees Celsius [12]. Environmental factors such as oxygen concentration and air flow rates significantly influence oxidation rates, with increased oxygen concentrations and higher flow rates accelerating the oxidation process [12] [22]. At extremely high temperatures approaching 1000 degrees Fahrenheit in oxidizing atmospheres, tungsten carbide maintains reasonable oxidation resistance, though protective measures may be necessary for prolonged exposure [16]. The material performs even better in non-oxidizing atmospheres, maintaining stability up to 1500 degrees Fahrenheit [16]. Tungsten carbide exhibits highly selective solubility characteristics, demonstrating complete insolubility in water and most common solvents while showing specific solubility in certain acid combinations [3] [6] [16] [18]. The compound is completely insoluble in water under all normal conditions, maintaining its structural integrity when exposed to aqueous environments [3] [6] [16] [18]. This water insolubility contributes to the material's excellent corrosion resistance in humid environments and aqueous applications. The material demonstrates complete insolubility in organic solvents, maintaining chemical stability when exposed to various organic compounds [6]. Similarly, tungsten carbide shows remarkable resistance to dissolution in hydrochloric acid and sulfuric acid, even under moderately elevated temperatures [9] [11] [18]. This resistance to common mineral acids makes the compound particularly valuable in chemically aggressive environments. However, tungsten carbide exhibits notable solubility in nitric acid, particularly when heated or when exposed to concentrated solutions [3] [6] [9] [16]. The dissolution mechanism in nitric acid involves oxidation of the tungsten carbide structure, facilitating breakdown of the compound [9]. Hydrofluoric acid also demonstrates the ability to dissolve tungsten carbide, with the dissolution process enhanced by the fluoride ion's strong complexing ability with tungsten [3] [6] [9] [16]. The most effective dissolution method involves a combination of nitric acid and hydrofluoric acid, which readily dissolves tungsten carbide through a combined oxidation and complexation mechanism [6] [13] [18] [19]. This acid mixture has been extensively studied for analytical dissolution of tungsten carbide samples, with dissolution typically occurring within reasonable timeframes at moderate temperatures [13] [19]. An alternative dissolution approach utilizes aqua regia combined with hydrogen peroxide, which completely dissolves tungsten carbide samples through an oxidative mechanism [13]. This method proves particularly effective for powdered samples, typically achieving complete dissolution within ten minutes under appropriate conditions [13]. The hydrogen peroxide serves as a strong oxidizing agent, facilitating breakdown of the tungsten-carbon bonds while aqua regia provides the acidic environment necessary for dissolution. Research has demonstrated that tartaric acid can serve as an effective complexing agent to prevent precipitation of tungsten compounds during dissolution processes [13]. The addition of tartaric acid helps maintain tungsten in solution by forming stable complexes, preventing the formation of insoluble tungstic acid precipitates that can occur during dissolution procedures.Chemical Formula and Basic Characteristics
Property Value Reference Chemical Formula WC [1] [2] [3] Molecular Weight 195.85 g/mol [3] [16] Crystal Structure Hexagonal (hP2, space group P6m2, No. 187) [9] [14] [26] Lattice Parameters (a) 0.2906 nm (2.906 Å) [26] Lattice Parameters (c) 0.2864 nm (2.864 Å) [26] Carbon Content 6.13% [9] Physical Appearance and Density
Property Value Reference Physical Appearance Fine gray powder (basic form) [1] [2] Color Gray to black lustrous solid [3] [6] Density (measured) 15.7 g/cm³ [26] Density (X-ray) 15.77 g/cm³ [26] Specific Gravity 15.6-15.63 [3] [16] Melting and Boiling Points
Property Value Reference Melting Point 2870°C (5200°F) [3] [5] [6] [16] Boiling Point 6000°C (10830°F) [3] [5] [6] [16] Thermal Conductivity 84-110 W/m·K [5] [11] [17] Thermal Expansion Coefficient 5.4-5.5 µm/m·K [5] [17] Specific Heat Capacity 280 J/kg·K [17] Chemical Stability and Reactivity
Property Behavior Reference Room Temperature Stability Extremely stable, does not oxidize [9] [10] [11] Acid Resistance High resistance to most acids [11] Base Resistance High resistance to most bases [11] Organic Solvent Resistance Insoluble in organic solvents [6] Hydrogen Peroxide Reactivity Readily reacts when finely ground [6] [13] Oxidation Behavior
Temperature Range Oxidation Behavior Products Reference Below 300°C No measurable oxidation None [9] [11] [22] 300°C (onset) Slow oxidation begins WO₃ [9] [11] [22] 600-700°C Moderate oxidation WO₂, WO₃ [22] Above 700°C Rapid oxidation WO₃ (primary) [9] [22] Solubility Characteristics
Solvent System Solubility Mechanism Reference Water Insoluble No reaction [3] [6] [16] [18] Organic Solvents Insoluble No reaction [6] Hydrochloric Acid Insoluble Resistant to dissolution [9] [11] [18] Sulfuric Acid Insoluble Resistant to dissolution [9] [11] Nitric Acid Soluble Oxidative dissolution [3] [6] [9] [16] Hydrofluoric Acid Soluble Complexation mechanism [3] [6] [9] [16] Nitric + Hydrofluoric Acid Readily Soluble Combined oxidation/complexation [6] [13] [18] [19] Aqua Regia + Hydrogen Peroxide Completely Dissolves Oxidative mechanism [13]
Tungsten carbide exists primarily in its most stable hexagonal crystalline form, designated as δ-tungsten carbide [1] [2]. This phase exhibits the space group P-6m2 (number 187) [1] [2] [3] [4] and follows the WC-type structure in the hexagonal crystal system. The hexagonal structure can be visualized as a simple hexagonal lattice of metal atoms in layers lying directly over one another, which are not close-packed [2] [5] [6]. Carbon atoms fill half the interstices between these tungsten layers, resulting in both tungsten and carbon atoms having a regular trigonal prismatic coordination with coordination number 6 [2] [5] [7].
The unit cell parameters for the hexagonal tungsten carbide phase are well-established through experimental measurements. The lattice parameter a equals 2.906 Angstroms, while the c parameter measures 2.837 Angstroms [1] [8] [9] [3] [10]. This yields a c/a ratio of 0.976 [11] [12], which is characteristic of the hexagonal crystal system. The density of hexagonal tungsten carbide ranges from 15.6 to 15.7 grams per cubic centimeter [1] [13] [8].
The atomic positions within the hexagonal unit cell are precisely defined. Tungsten atoms occupy the 1a position at coordinates (0,0,0), while carbon atoms are positioned at the 1f site with coordinates (1/3, 2/3, 1/2) [4] [14]. This arrangement creates the characteristic layered structure where tungsten and carbon atoms form alternating hexagonal layers [15] [16].
At elevated temperatures above 2789 Kelvin (approximately 2516 degrees Celsius), tungsten carbide undergoes a phase transformation to form a cubic crystalline structure known as γ-tungsten carbide [17] [18] [19]. This high-temperature phase adopts the rocksalt (sodium chloride) structure with space group Fm-3m [20] [19]. The cubic phase is more common among transition metal carbides and represents a significant structural departure from the hexagonal form [17] [18].
The cubic tungsten carbide phase can accommodate up to 40 percent carbon vacancies, giving it a substantial homogeneity range from tungsten carbide with carbon content ratio of 0.6 to stoichiometric tungsten carbide [17] [18] [19]. This wide compositional range contrasts sharply with the very narrow homogeneity range of the hexagonal phase. The lattice parameter for the cubic structure is approximately 4.39 Angstroms [20], though this varies with carbon vacancy concentration.
The cubic phase exhibits a melting point of 3028 Kelvin [19], making it stable only at extremely high temperatures. At lower temperatures, γ-tungsten carbide can form as thin interfacial structures or nanoparticles, where interfacial effects may stabilize this phase despite thermodynamic considerations favoring the hexagonal form [17] [18] [19].
The tungsten-carbon binary system exhibits complex phase relationships that have been extensively studied through both experimental and computational methods [21] [22] [23]. At room temperature and up to 2789 Kelvin, the hexagonal δ-tungsten carbide represents the thermodynamically stable phase with essentially no carbon vacancies [17] [18] [19]. This phase demonstrates remarkable stability across a wide temperature range.
Above 1523 Kelvin (1250 degrees Celsius), an intermediate semicarbide phase β-tungsten ditungsten carbide becomes stable [24] [23]. This phase exists in several structural modifications, all exhibiting broad homogeneity ranges from 25.5 to 34 atomic percent carbon at 2715 degrees Celsius [23]. The tungsten ditungsten carbide phase originates from a eutectoidal reaction between elemental tungsten and δ-tungsten carbide at 1250 degrees Celsius [23].
The phase diagram reveals several critical temperatures. The transition from hexagonal to cubic tungsten carbide occurs at 2789 Kelvin, while the cubic phase remains stable until melting begins at 3028 Kelvin [19]. These high-temperature phase transformations are crucial for understanding tungsten carbide behavior in extreme environments such as cutting tool applications and high-temperature industrial processes.
The bond lengths within the hexagonal tungsten carbide structure reflect the strong covalent and metallic bonding characteristics of this material [15] [25] [26]. The tungsten-carbon bond length measures 2.20 Angstroms [1] [25] [26], which is comparable to the single bond length observed in tungsten hexamethyl (2.18 Angstroms), where tungsten exhibits highly distorted trigonal prismatic coordination [25]. This similarity suggests significant covalent character in the tungsten-carbon bonding.
Within the hexagonal packed tungsten layers, the distance between tungsten atoms measures 2.91 Angstroms [25] [26]. The shortest distance between tungsten atoms in neighboring layers is 2.84 Angstroms [25] [26], demonstrating the close-packed nature of the metallic tungsten sublattice. These interatomic distances contribute to the exceptional mechanical properties of tungsten carbide, including its extreme hardness and high Young's modulus.
The atomic arrangement creates a three-dimensional network where each tungsten atom is surrounded by six carbon atoms in a trigonal prismatic coordination, while each carbon atom is similarly coordinated by six tungsten atoms [1] [2] [7]. This symmetric arrangement ensures efficient space filling and contributes to the material's high density and mechanical strength.
Tungsten carbide exhibits highly anisotropic properties that depend strongly on crystallographic orientation [27] [28] [29] [30]. The principal crystallographic orientations of interest include the basal plane (0001) and the prismatic planes {1010} [27] [31] [30]. Single crystal tungsten carbide demonstrates preferential growth orientation with the c-axis perpendicular to the crystal face and edges parallel to the {1100} planes [27].
Microstructural analysis reveals that tungsten carbide crystals commonly exhibit triangular and hexagonal plate morphologies [27]. The triangular-shaped particles typically correspond to basal-oriented crystals, while rectangular-shaped particles are associated with prismatic orientations [30]. This relationship between crystal morphology and crystallographic orientation provides a convenient method for identifying grain orientations in polycrystalline materials.
The anisotropic mechanical properties are particularly pronounced in hardness measurements. The basal (0001) plane displays the highest measured hardness at 2100 kilograms per square millimeter at room temperature [27], while prismatic orientations show approximately 1450 Vickers hardness compared to 2500 Vickers hardness for basal planes [32]. This anisotropy extends to elastic properties, with Young's modulus approaching that of diamond in the basal orientation [33].
The phase stability of tungsten carbide depends critically on temperature, pressure, and chemical environment [24] [34] [35]. Under normal atmospheric conditions, the hexagonal δ-tungsten carbide phase remains stable from room temperature up to 2789 Kelvin [17] [18] [19]. This exceptional thermal stability makes tungsten carbide particularly valuable for high-temperature applications.
Phase transformations in tungsten carbide can be influenced by external factors including pressure and the presence of stabilizing elements [36] [24]. High-pressure conditions above 35 to 60 kilobars at temperatures around 1800 degrees Celsius can promote the formation of cubic tungsten carbide phases [36]. However, producing pure cubic tungsten carbide under these conditions presents significant challenges due to the tendency to form solid solutions with other carbide phases.
The transformation kinetics between phases follow well-established thermodynamic principles. The formation of tungsten carbide from tungsten and carbon sources typically proceeds through intermediate phases with lower carbon content, which are readily converted to stoichiometric tungsten carbide in the presence of excess carbon [24]. Surface area effects can also influence phase stability, with high surface area materials sometimes stabilizing metastable phases that would not be thermodynamically favored in bulk materials [24] [35].
Phase | Crystal Structure | Space Group | Stability Range (K) | Homogeneity Range |
---|---|---|---|---|
W (tungsten) | Body-centered cubic | Im-3m | Room temperature - melting | Narrow |
β-W₂C | Hexagonal (multiple forms) | Various | 1523 - 2715 | Wide (25.5-34 at.% C) |
δ-WC (hexagonal) | Hexagonal | P-6m2 (187) | Room temperature - 2789 | Very narrow |
γ-WC (cubic) | Cubic rocksalt | Fm-3m | 2789 - 3028 | Wide (WC₀.₆ to WC) |
Property | Hexagonal WC (δ-WC) | Cubic WC (γ-WC) |
---|---|---|
Lattice Parameter a (Å) | 2.906 | 4.39 |
Lattice Parameter c (Å) | 2.837 | - |
Density (g/cm³) | 15.6-15.7 | Variable (carbon vacancies) |
W-C Bond Length (Å) | 2.20 | Variable |
Coordination Number | 6 (trigonal prismatic) | 6 (octahedral) |
Stability Temperature Range | Room temperature to 2789 K | >2789 K to 3028 K |